8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
This compound is a brominated benzoxazinone derivative featuring a 2,2,4-trimethyl substitution and a methylsulfonyl group at position 4. Its synthesis involves reacting 2-amino-6-bromophenol with 2-chloroacetyl chloride under alkaline conditions, followed by purification via solvent extraction and trituration . The methylsulfonyl group enhances electrophilicity and may improve binding affinity in biological systems.
Properties
Molecular Formula |
C12H14BrNO4S |
|---|---|
Molecular Weight |
348.21 g/mol |
IUPAC Name |
8-bromo-2,2,4-trimethyl-6-methylsulfonyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H14BrNO4S/c1-12(2)11(15)14(3)9-6-7(19(4,16)17)5-8(13)10(9)18-12/h5-6H,1-4H3 |
InChI Key |
IIFLRLBZOGWPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C(=CC(=C2)S(=O)(=O)C)Br)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a substituted benzoxazinone scaffold, followed by selective bromination, methylation, and oxidation steps to introduce the methylsulfonyl group. The key challenges include regioselective bromination at the 8-position and controlled oxidation of methylthio to methylsulfonyl.
Stepwise Preparation Details
Representative Literature Procedure
A detailed example from patent literature describes the preparation of the compound under nitrogen atmosphere in DMF solvent:
- Borylation and Suzuki Coupling:
8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b]oxazin-3(4H)-one (0.1 mmol) is dissolved in DMF (3 mL). Bis-pinacolato diboron (0.2 mmol), cesium carbonate (0.3 mmol), and Pd(dppf)Cl2 (0.01 mmol) are added. The mixture is heated to 110°C and stirred for 2 hours. Subsequently, a brominated pyrrole derivative is added, and the reaction continues overnight. After cooling, the mixture is extracted with dichloromethane, dried, concentrated, and purified by preparative chromatography to yield the coupled product.
This method highlights the use of palladium-catalyzed cross-coupling to functionalize the benzoxazinone core, which is a key step in complex molecule synthesis involving this compound.
Analytical Data and Reaction Monitoring
Research Findings and Optimization Notes
Microwave Irradiation: Use of microwave heating at 200°C for 4 hours in N-methylpyrrolidinone (NMP) has been reported to improve reaction rates in cyanation steps of related benzoxazinones, suggesting potential for accelerating synthesis steps.
Oxidation Control: Selective oxidation of methylthio to methylsulfonyl requires careful control of oxidant equivalents and temperature to avoid degradation or overoxidation, which can reduce yield and complicate purification.
Catalyst Selection: Pd(dppf)Cl2 is preferred for Suzuki coupling due to its stability and efficiency in coupling reactions involving heterocyclic bromides.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural differences among benzoxazinone derivatives include bromine position, alkylation patterns, and functional groups.
Table 1: Substituent Variations and Physicochemical Properties
*Calculated using XLogP3 or experimental data where available.
Key Observations :
- Bromo Position : Bromine at position 8 (target compound) is less common than at positions 6 or 5. This may influence steric interactions in binding pockets .
- Trimethyl Substitution: The 2,2,4-trimethyl configuration enhances lipophilicity and metabolic stability relative to mono-methylated analogues .
Key Observations :
- Anticancer Potency : Isoxazole-linked 7-bromo derivatives () and PI3Kα-targeting analogues () show superior activity compared to the target compound, likely due to optimized substituent interactions.
- Enzyme Inhibition : The methylsulfonyl group in the target compound may mimic phosphate groups in kinase binding sites, but its efficacy against specific targets remains underexplored .
- Structural-Activity Relationships (SAR) :
Key Observations :
Biological Activity
8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1820889-84-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, including antitumor and antimicrobial activities, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₄BrNO₄S
- Molecular Weight : 348.21 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of oxazine compounds exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action :
-
Case Study Data :
- In a study assessing the efficacy of similar oxazine derivatives against lung cancer cell lines (e.g., HCC827 and NCI-H358), IC₅₀ values were reported at approximately 6.26 μM and 6.48 μM respectively in 2D assays .
- These results indicate a higher potency in two-dimensional cultures compared to three-dimensional models, suggesting a need for further investigation into the compound's efficacy in more complex biological systems.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- Testing Procedures :
- Results Summary :
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Antitumor IC₅₀ (μM) | 6.26 (HCC827), 6.48 (NCI-H358) | Varies by structure |
| Antibacterial Activity | Effective against E. coli, S. aureus | Similar profiles |
| Mechanism of Action | DNA interaction; tubulin inhibition | Similar mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
